molecular formula C8H13BN2O2 B11911777 (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid

(2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B11911777
M. Wt: 180.01 g/mol
InChI Key: SVQKXJMDSZUTMR-UHFFFAOYSA-N
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Description

(2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound with significant utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by its pyrimidine ring substituted with isopropyl and methyl groups, and a boronic acid functional group, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. A common method includes the use of a palladium-catalyzed borylation reaction where the halopyrimidine is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid primarily undergoes:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Corresponding alcohols.

    Substitution: Varied substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

(2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Isopropylpyrimidine-5-boronic acid
  • Pinacol boronic esters

Uniqueness: (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized organic compounds .

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

(4-methyl-2-propan-2-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5,12-13H,1-3H3

InChI Key

SVQKXJMDSZUTMR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)C(C)C)(O)O

Origin of Product

United States

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